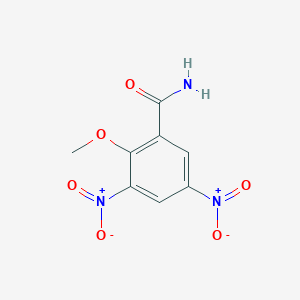

2-Methoxy-3,5-dinitrobenzamide

Description

Contextualization within Dinitrobenzamide Chemical Scaffolds

The 3,5-dinitrobenzamide (B1662146) (DNB) scaffold is a significant point of interest in medicinal chemistry, particularly in the development of new therapeutic agents. rsc.orgrsc.org Research has identified this chemical framework as the basis for potent anti-tuberculosis (anti-TB) agents. rsc.orgrsc.org Compounds built on the DNB scaffold have been shown to act as inhibitors of the essential enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a crucial component in the cell wall synthesis of Mycobacterium tuberculosis. mdpi.comnih.gov

The research strategy in this area often involves the synthesis of a diverse library of dinitrobenzamide derivatives to establish a clear structure-activity relationship (SAR). rsc.orgmdpi.com Scientists systematically modify the core structure, for instance, by adding various substituents to the aromatic ring or altering the amide group, to optimize the compound's efficacy and pharmacokinetic properties. rsc.orgrsc.orgmdpi.com The presence of the methoxy (B1213986) group in 2-Methoxy-3,5-dinitrobenzamide represents one such modification, where the electronic and steric properties of the methoxy group can influence the molecule's interaction with biological targets compared to an unsubstituted dinitrobenzamide.

Significance of the Benzamide (B126) Moiety in Academic Chemical Research

The benzamide group is a ubiquitous and fundamentally important moiety in academic and industrial chemical research, especially in drug discovery and medicinal chemistry. walshmedicalmedia.comresearchgate.netbeilstein-journals.org It consists of a benzene (B151609) ring attached to an amide functional group. This structural unit is present in a wide array of biologically active molecules and approved pharmaceuticals. walshmedicalmedia.combeilstein-journals.org

The significance of the benzamide moiety stems from several key characteristics:

Biological Activity: Benzamide derivatives exhibit a vast range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. walshmedicalmedia.comontosight.aiontosight.ainih.gov

Structural Role: The amide bond is central to the structure of peptides and proteins, and its inclusion in synthetic molecules can facilitate interactions with biological targets. researchgate.net The amide group is stable and can act as both a hydrogen bond donor and acceptor, which is critical for binding to enzymes and receptors. researchgate.net

Synthetic Utility: Benzamides are valuable building blocks and intermediates in organic synthesis, allowing for the construction of more complex molecules. researchgate.net

The formation of the amide bond is one of the most frequently performed reactions in medicinal chemistry, underscoring the importance of the benzamide core in creating new potential drugs. beilstein-journals.org

Overview of Research Perspectives on Dinitro-Substituted Aromatic Compounds

Dinitro-substituted aromatic compounds, characterized by the presence of two nitro (–NO₂) groups on an aromatic ring, are a class of chemicals with significant industrial and research interest. nih.gov The strong electron-withdrawing nature of the nitro groups profoundly influences the chemical properties of the aromatic ring. nih.gov

Key research perspectives on these compounds include:

Reactivity and Synthesis: The nitro groups are strongly deactivating towards electrophilic aromatic substitution, directing incoming groups to the meta position. nih.gov Conversely, they activate the ring for nucleophilic aromatic substitution, a property that is highly useful in synthetic chemistry for creating new derivatives by displacing the nitro groups or other substituents. acs.orgbeilstein-journals.org

Biological and Toxicological Studies: Many nitroaromatic compounds are known to be biologically active and, in some cases, toxic or mutagenic. nih.govnih.gov Extensive research is dedicated to understanding their mechanisms of toxicity and their environmental impact. nih.gov Quantitative structure-activity relationship (QSAR) studies are often used to predict the toxicity of various substituted aromatic compounds. nih.gov

Materials Science: Polynitroaromatic compounds are foundational to the field of energetic materials. Their synthesis, stability, and decomposition are subjects of ongoing investigation. acs.org

The dinitro substitution on the benzamide ring of this compound, therefore, imparts specific electronic properties that are central to its potential reactivity and biological interactions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O6 |

|---|---|

Molecular Weight |

241.16 g/mol |

IUPAC Name |

2-methoxy-3,5-dinitrobenzamide |

InChI |

InChI=1S/C8H7N3O6/c1-17-7-5(8(9)12)2-4(10(13)14)3-6(7)11(15)16/h2-3H,1H3,(H2,9,12) |

InChI Key |

JIYLSGFLLWXHGN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Methoxy 3,5 Dinitrobenzamide and Its Analogs

Direct Synthesis of 2-Methoxy-3,5-dinitrobenzamide

The direct synthesis of this compound, while not extensively detailed in publicly available literature, can be approached through established organic chemistry principles. The primary strategy involves the formation of an amide bond from a suitable 2-methoxy-3,5-dinitrobenzoic acid precursor.

Precursor Chemistry and Starting Materials

The key precursor for the synthesis of this compound is 2-methoxy-3,5-dinitrobenzoic acid. The synthesis of this crucial intermediate has been reported, starting from commercially available materials. For instance, the synthesis can commence with the methylation of a suitable hydroxy-dinitrobenzoic acid derivative. The nitration of benzoic acid itself is a well-established process to produce 3,5-dinitrobenzoic acid. orgsyn.orgchemicalbook.com This dinitrobenzoic acid can then serve as a foundational molecule for further functionalization.

Another critical precursor is methyl 3,5-dinitrobenzoate (B1224709), which can be prepared through the Fischer-Speier esterification of 3,5-dinitrobenzoic acid with methanol (B129727), using a catalytic amount of sulfuric acid. plos.org This esterification is a reliable method that can provide the precursor in high yield. plos.org The synthesis of related precursors, such as 2,6-dimethoxy-3,5-dinitrobenzoyl chloride, has also been documented, starting from the corresponding amine and proceeding through standard reactions. iucr.org

A plausible pathway to obtain the direct precursor for the title compound would involve the nitration of a methoxy-substituted benzoic acid, carefully controlling the reaction conditions to achieve the desired regioselectivity. The strong directing effects of the nitro and methoxy (B1213986) groups would need to be considered.

Amide Bond Formation Reactions

The formation of the amide bond is the final and crucial step in the synthesis of this compound. Several standard methods for amide bond formation can be applied, primarily involving the activation of the carboxylic acid group of 2-methoxy-3,5-dinitrobenzoic acid.

One of the most common methods is the conversion of the carboxylic acid to its corresponding acyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂), often under reflux conditions. vulcanchem.comnih.gov The resulting 2-methoxy-3,5-dinitrobenzoyl chloride is a highly reactive intermediate that can then be treated with ammonia (B1221849) to form the desired benzamide (B126).

Alternatively, coupling agents can be employed to facilitate the direct amidation of the carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are effective for this purpose. orientjchem.org In such a reaction, EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which then readily reacts with an amine source. Boric acid has also been reported as a catalyst for amide bond formation in some contexts, offering an alternative to carbodiimide-based methods. orientjchem.org

The table below summarizes common reagents used for amide bond formation in the synthesis of related benzamides.

| Reagent Class | Specific Reagent(s) | Role | Reference(s) |

| Halogenating Agent | Thionyl chloride (SOCl₂) | Converts carboxylic acid to acyl chloride | vulcanchem.comnih.gov |

| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activates carboxylic acid for direct amidation | orientjchem.org |

| Catalyst | Boric Acid | Catalyzes amide bond formation | orientjchem.org |

Optimization of Reaction Conditions

The optimization of reaction conditions is critical to maximize the yield and purity of this compound. Key parameters to consider include temperature, solvent, and reaction time.

For syntheses proceeding via an acyl chloride intermediate, temperature control is crucial. The formation of the acyl chloride is often performed at low to moderate temperatures (e.g., 0–5 °C) to prevent decomposition of the starting material and the product. vulcanchem.com The subsequent amidation is also typically carried out at controlled temperatures to manage the exothermic nature of the reaction.

The choice of solvent is another important factor. Polar aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly used to ensure the solubility of the reactants. vulcanchem.com The reaction time is also a key variable that needs to be optimized for each specific reaction, often monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion. For coupling reactions, the stoichiometry of the coupling agents and any additives must be carefully controlled to minimize side reactions. researchgate.netrsc.org

Synthesis of Functionalized Analogs and Derivatives of this compound

The synthesis of functionalized analogs of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. This is typically achieved by introducing a variety of substituents on the amide nitrogen or by modifying the linker between the benzamide core and a terminal group. nih.gov

Introduction of Varied Substituents and their Positional Effects

A wide range of analogs can be synthesized by reacting 2-methoxy-3,5-dinitrobenzoyl chloride with different primary or secondary amines. This approach allows for the introduction of various alkyl, aryl, and heterocyclic moieties at the amide nitrogen.

For example, the synthesis of N-alkylphenyl-3,5-dinitrobenzamide analogs has been reported, demonstrating the versatility of this synthetic strategy. researchgate.net The electronic and steric properties of the substituents on the amine can influence the reactivity and properties of the final compound. For instance, the synthesis of 2-Methoxy-N-[(S)-3-methylbutan-2-yl]-6-{[(S)-3-methylbutan-2-yl]amino}-3,5-dinitrobenzamide highlights the introduction of chiral alkyl groups. iucr.orgresearchgate.net

The following table provides examples of synthesized N-substituted dinitrobenzamide analogs.

| Amine Reactant | Resulting Analog | Reference(s) |

| 2-(3,4-Dimethoxyphenyl)ethylamine | N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide | vulcanchem.com |

| (S)-3-Methylbutan-2-amine | 2-Methoxy-N-[(S)-3-methylbutan-2-yl]-6-{[(S)-3-methylbutan-2-yl]amino}-3,5-dinitrobenzamide | iucr.orgresearchgate.net |

| Various N-alkylphenyl amines | Substituted N-alkylphenyl-3,5-dinitrobenzamide analogs | researchgate.net |

Modification of Linker and Terminal Aromatic Groups

More complex analogs can be prepared by using amines that contain a linker and a terminal functional group. This allows for the synthesis of molecules with a dinitrobenzamide core connected to other chemical moieties. A diverse library of amides has been synthesized starting from 3,5-dinitrobenzoic acid, incorporating both linear and cyclic amine moieties, and assessing the impact of terminal aromatic groups connected through ether, ester, or amide bonds. nih.gov

The synthesis of these more elaborate analogs often involves multi-step procedures. For instance, a hydroxyl-containing linker can be introduced via amidation, and this hydroxyl group can then be further functionalized, for example, through a Mitsunobu reaction to attach a terminal aromatic group. nih.gov Alternatively, a linker with a terminal reactive group, such as a halide, can be introduced, which can then be converted to other functionalities like an azide, followed by reduction to an amine for further elaboration. nih.gov The synthesis of 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives from 3,5-dinitrobenzoic acid is another example of creating complex heterocyclic analogs. plos.org

Multi-component Reaction Systems in Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are powerful tools for generating molecular diversity. organic-chemistry.orgnih.gov They are particularly valuable in medicinal chemistry for rapidly creating libraries of analogs. For derivatives of dinitrobenzamides, isocyanide-based MCRs like the Ugi and Passerini reactions are of significant interest due to their ability to incorporate a carboxylic acid component, such as 3,5-dinitrobenzoic acid. researchgate.netbeilstein-journals.org

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govtcichemicals.com The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. This iminium ion is attacked by the isocyanide, followed by the carboxylate anion, ultimately yielding a characteristic α-acylamino amide product after an intramolecular acyl transfer known as the Mumm rearrangement. nih.gov The use of 3,5-dinitrobenzoic acid in this reaction allows for the direct incorporation of the dinitrobenzoyl moiety into a complex, peptide-like scaffold. beilstein-journals.orgrsc.org One notable application involves the reaction of 2,4-dinitrobenzoic acid with an aldehyde, an amine, and an isocyanide to produce complex Ugi adducts, which can then undergo further transformations. rsc.org

The Passerini three-component reaction is another cornerstone of isocyanide-based MCRs, first described in 1921. wikipedia.orgyoutube.com It involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to directly form an α-acyloxy amide. numberanalytics.comorganic-chemistry.org The reaction is believed to proceed through a trimolecular, concerted pathway in aprotic solvents, involving a sequence of nucleophilic additions. wikipedia.org By employing 3,5-dinitrobenzoic acid as the acid component, the Passerini reaction provides a straightforward route to α-acyloxy amides bearing the 3,5-dinitrobenzoyl group. organicreactions.org

These MCRs offer a highly convergent and atom-economical approach to building complex derivatives from simple precursors, making them ideal for exploring the structure-activity relationships of dinitrobenzamide analogs.

| Reaction Type | Core Components | Key Intermediate | Product Class |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid (e.g., 3,5-Dinitrobenzoic acid), Isocyanide | Nitrilium ion | α-Acylamino Amides |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid (e.g., 3,5-Dinitrobenzoic acid), Isocyanide | Imidate Adduct | α-Acyloxy Amides |

Mechanistic Investigations of Synthetic Pathways

The synthesis of this compound and its analogs relies on several fundamental reaction mechanisms. Key transformations include nucleophilic aromatic substitution to build the core structure, as well as SN2 and Mitsunobu reactions to introduce or modify peripheral functional groups. researchgate.net

Nucleophilic Aromatic Substitution (SNAr)

The Nucleophilic Aromatic Substitution (SNAr) mechanism is crucial for syntheses involving highly electron-deficient aromatic rings, such as dinitro-substituted systems. semanticscholar.org Unlike electrophilic substitution common to many benzene (B151609) derivatives, the SNAr pathway is facilitated by the presence of strong electron-withdrawing groups (EWGs), like the two nitro groups on the benzamide ring. These EWGs stabilize the negatively charged intermediate formed during the reaction.

The mechanism proceeds in two main steps:

Addition of the Nucleophile: A nucleophile (e.g., a methoxide (B1231860) ion, RO⁻, or an amine, RNH₂) attacks the aromatic ring at the carbon atom bearing a suitable leaving group (e.g., a halide). acs.org This disrupts the aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . semanticscholar.orgresearchgate.net The negative charge is delocalized across the ring and, critically, onto the oxygen atoms of the ortho and para nitro groups, which provides significant stabilization.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group. acs.org The rate of the reaction can be dependent on either the formation of the Meisenheimer complex or the departure of the leaving group, influenced by factors like the nucleophile, leaving group, and solvent. semanticscholar.orgrsc.org

This mechanism is fundamental in reactions such as the conversion of 2-chloro-3,5-dinitrobenzoic acid to 2-methoxy-3,5-dinitrobenzoic acid via reaction with sodium methoxide.

SN2 Reactions

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a key process for the alkylation of nucleophiles and is often employed in the synthesis of dinitrobenzamide analogs to modify side chains. researchgate.net This reaction involves a single, concerted step where a nucleophile attacks an electrophilic carbon center, simultaneously displacing a leaving group.

The key features of the SN2 mechanism are:

Concerted Mechanism: Bond formation and bond breaking occur in a single step. There are no intermediates.

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group.

Inversion of Stereochemistry: If the carbon being attacked is a stereocenter, the reaction proceeds with a complete inversion of its configuration (a Walden inversion).

Substrate Sensitivity: The reaction is highly sensitive to steric hindrance. It works best for primary and secondary alkyl halides and is generally not effective for tertiary centers. rug.nl

In the context of dinitrobenzamide analogs, an SN2 reaction could be used, for example, to O-alkylate a terminal hydroxyl group on a side chain attached to the amide nitrogen, converting it into an ether.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide variety of functional groups, including esters, ethers, and azides, under mild conditions. organic-chemistry.orgwikipedia.org A key advantage is that the reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, as it follows an SN2-type pathway. wikipedia.orgnrochemistry.com The reaction is widely used in the synthesis of complex molecules and has been applied to create dinitrobenzamide derivatives. researchgate.net

The complex mechanism involves several key steps:

Activation of Triphenylphosphine (B44618): Triphenylphosphine (PPh₃), a strong nucleophile, attacks an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine (B1666868) intermediate. wikipedia.orgchemistrysteps.com

Proton Transfer: This betaine is a strong base and deprotonates the acidic component of the reaction (the pronucleophile, e.g., a carboxylic acid or a phenol). wikipedia.org

Formation of the Oxyphosphonium Salt: The alcohol attacks the activated phosphorus of the PPh₃-DEAD adduct, displacing the hydrazine (B178648) derivative and forming a key intermediate: an alkoxyphosphonium salt. This step effectively converts the hydroxyl group of the alcohol into an excellent leaving group (triphenylphosphine oxide, TPPO). nrochemistry.com

Nucleophilic Displacement: The conjugate base of the acidic pronucleophile, formed in step 2, acts as the nucleophile and attacks the carbon of the activated alcohol in a classic SN2 fashion. This displaces triphenylphosphine oxide and forms the final product with inverted stereochemistry. organic-chemistry.orgnrochemistry.com

Structural Characterization and Advanced Spectroscopic Analysis

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule.

The IR spectrum of 2-Methoxy-3,5-dinitrobenzamide is predicted to exhibit several characteristic absorption bands corresponding to its primary functional groups: the amide, the nitro groups, and the methoxy (B1213986) group on the aromatic ring. By analyzing related compounds such as 3,5-dinitrobenzamide (B1662146) and other nitroaromatic molecules, a theoretical spectrum can be constructed. chemicalbook.comresearchgate.netnist.gov

Key expected vibrations include:

N-H Stretching: The primary amide (-CONH₂) group should produce two distinct bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C=O Stretching (Amide I): A strong absorption band is expected between 1680 and 1650 cm⁻¹ due to the carbonyl stretch. This is a highly characteristic peak for amides.

N-H Bending (Amide II): The N-H bending vibration typically appears around 1640-1550 cm⁻¹.

C-NO₂ Stretching: The two nitro groups will give rise to two very strong and distinct bands: an asymmetric stretch typically found in the 1560-1520 cm⁻¹ range and a symmetric stretch in the 1360-1330 cm⁻¹ range.

C-O-C Stretching: The aryl-alkyl ether linkage of the methoxy group is expected to show a characteristic C-O-C asymmetric stretch around 1275-1200 cm⁻¹ and a symmetric stretch near 1075-1020 cm⁻¹.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C ring stretching absorptions will occur in the 1600-1450 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (NH₂) | Asymmetric & Symmetric N-H Stretch | 3400 - 3200 | Medium-Strong |

| Aromatic (C-H) | C-H Stretch | 3100 - 3000 | Medium |

| Amide (C=O) | C=O Stretch (Amide I) | 1680 - 1650 | Strong |

| Amide (NH₂) | N-H Bend (Amide II) | 1640 - 1550 | Medium |

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1520 | Very Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1330 | Very Strong |

| Methoxy (C-O-C) | Asymmetric Stretch | 1275 - 1200 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the molecule's symmetry and structure. Predictions are based on data from similar dinitrobenzoyl compounds, such as N-Methoxy-N-methyl-3,5-dinitrobenzamide and N-(2-hydroxyethyl)-3,5-dinitrobenzamide. vulcanchem.compreprints.org

Aromatic Protons: The two protons on the benzene (B151609) ring (H-4 and H-6) are in different electronic environments. Due to the strong electron-withdrawing effect of the two nitro groups, these protons are expected to be significantly deshielded, appearing far downfield. The proton at H-6, situated between two nitro groups, would likely be a doublet, coupling with H-4. The proton at H-4, positioned between a nitro group and the methoxy group, would also be a doublet. These signals are expected in the δ 8.9-9.2 ppm range.

Amide Protons: The two protons of the primary amide (-NH₂) group would likely appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration but typically falls in the δ 7.5-8.5 ppm range.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) would appear as a sharp singlet, typically in the δ 3.9-4.1 ppm range.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-6 (Aromatic) | ~9.2 | d | 1H |

| H-4 (Aromatic) | ~8.9 | d | 1H |

| -CONH₂ (Amide) | ~8.0 | br s | 2H |

| -OCH₃ (Methoxy) | ~4.0 | s | 3H |

(s = singlet, d = doublet, br s = broad singlet)

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. Based on data from related compounds like N-Methoxy-N-methyl-3,5-dinitrobenzamide and 3,5-dinitrobenzamide, the chemical shifts for the eight carbon atoms of this compound can be predicted. vulcanchem.comchemicalbook.com

Carbonyl Carbon: The amide carbonyl carbon (-C =O) is expected to appear significantly downfield, in the range of δ 162-165 ppm.

Aromatic Carbons:

The carbons bearing the nitro groups (C-3 and C-5) and the methoxy group (C-2) will be highly deshielded, appearing around δ 148-155 ppm.

The carbon attached to the amide group (C-1) is predicted to be in the δ 135-140 ppm range.

The carbons bearing protons (C-4 and C-6) are expected between δ 120-130 ppm.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | ~163 |

| C-2 (C-OCH₃) | ~154 |

| C-3, C-5 (C-NO₂) | ~148 |

| C-1 (C-CONH₂) | ~138 |

| C-6 | ~128 |

| C-4 | ~122 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

High-resolution mass spectrometry would confirm the elemental composition of this compound. The molecular formula is C₈H₇N₃O₆, corresponding to a theoretical exact mass of approximately 241.0335 g/mol . sigmaaldrich.com

The fragmentation pathways in electron ionization (EI) or electrospray ionization (ESI) would likely involve characteristic losses of the substituent groups. Analysis of similar structures suggests common fragmentation patterns. vulcanchem.com

Molecular Ion: The molecular ion peak ([M]⁺) or the protonated molecule ([M+H]⁺) would be observed at m/z 241 or 242, respectively.

Key Fragments:

Loss of a nitro group (-NO₂, 46 Da): A fragment at m/z ~195.

Loss of a methoxy radical (·OCH₃, 31 Da): A fragment at m/z ~210.

Loss of the amide group (-CONH₂, 44 Da): A fragment at m/z ~197.

Loss of carbon monoxide (-CO, 28 Da) from fragments is also a common pathway.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion/Fragment | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₈H₇N₃O₆ | 241.0335 |

| [M+H]⁺ | C₈H₈N₃O₆ | 242.0413 |

| [M-OCH₃]⁺ | C₇H₄N₃O₅ | 210.0151 |

| [M-NO₂]⁺ | C₈H₇N₂O₄ | 195.0399 |

Compound Names

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-Dinitrobenzamide |

| N-Methoxy-N-methyl-3,5-dinitrobenzamide |

Structural Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data for the structural and spectroscopic analysis of the specific compound This compound (CAS No. 38243-87-7) is not publicly available.

To generate a scientifically accurate and authoritative article as requested, specific research findings from Ultraviolet-Visible (UV-Vis) Spectroscopy and single-crystal X-ray diffraction studies are required. These analyses provide the foundational data for understanding the molecule's electronic properties, three-dimensional structure, and intermolecular interactions.

Without access to published studies detailing:

The electronic transitions observed via UV-Vis spectroscopy.

The crystallographic parameters obtained from X-ray diffraction.

The precise bond lengths, bond angles, and torsional angles defining its conformation.

The specific intermolecular hydrogen bonds (such as N—H⋯O, O—H⋯O, C—H⋯O) and other interactions that govern its crystal packing.

it is not possible to construct the detailed sections and subsections outlined in the request. The creation of content for the specified topics would require speculation and could not be supported by factual, citable research, thereby failing to meet the required standards of scientific accuracy.

Further research and experimental analysis published in peer-reviewed journals would be necessary to provide the specific data required for this article.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For 2-methoxy-3,5-dinitrobenzamide, DFT calculations offer profound insights into its structure, stability, and reactivity by modeling its electron density.

The electronic structure of this compound is characterized by its aromatic benzene (B151609) ring substituted with two strong electron-withdrawing nitro groups (-NO₂) and an electron-donating methoxy (B1213986) group (-OCH₃), in addition to the amide (-CONH₂) moiety. DFT calculations can map the distribution of electron density across the molecule. The nitro groups significantly pull electron density from the aromatic ring, creating regions of positive electrostatic potential, while the methoxy and amide groups can donate electron density. vulcanchem.com

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wuxibiology.comschrodinger.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wuxibiology.com Conversely, a small gap indicates a molecule is more reactive. Theoretical calculations for analogous compounds like 3,5-dinitrobenzamide (B1662146) show that the presence of nitro groups lowers the LUMO energy level, making the compound a better electron acceptor. acs.org For instance, the LUMO level of dinitrobenzamide was calculated to be lower than that of nitrobenzamide, indicating a stronger association with electron donors. acs.org

Table 1: Frontier Molecular Orbital Energies for Related Benzamide (B126) Compounds This table presents calculated HOMO-LUMO energies for benzamide derivatives to illustrate the electronic influence of the nitro groups. The values are based on data from analogous compounds as direct data for this compound is not available.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Nitrobenzamide | - | 0.035 | - | acs.org |

| Dinitrobenzamide | - | 0.005 | - | acs.org |

In this compound, significant delocalization interactions would be expected between the lone pair orbitals of the oxygen atoms (in the methoxy and nitro groups) and the antibonding π* orbitals of the benzene ring. These interactions, often described as hyperconjugation, help to stabilize the molecular structure. NBO analysis provides insight into the specific donor-acceptor interactions that are most significant. scribd.com

Table 2: Representative NBO Donor-Acceptor Interactions This table shows hypothetical, yet chemically plausible, NBO interactions for this compound based on principles of NBO analysis. E(2) represents the stabilization energy.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) of Methoxy | π* (C-C) of Ring | High | Resonance Stabilization |

| π (C-C) of Ring | π* (N-O) of Nitro | High | Charge Delocalization |

| LP (N) of Amide | σ* (C-C) of Ring | Moderate | Hyperconjugation |

Before other properties can be accurately calculated, the molecule's three-dimensional structure must be determined at its lowest energy state. This process, known as geometry optimization, is performed using computational methods like DFT. epstem.netnih.gov The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Once the optimized structure is found, vibrational frequency calculations can be performed. readthedocs.io These calculations predict the molecule's infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. Comparing these theoretical spectra with experimental data serves as a crucial validation of the accuracy of the computational method and the optimized molecular structure. epstem.net For example, characteristic vibrational frequencies for related molecules include N-H stretching and C=O peaks from the amide group, as well as symmetric and asymmetric stretching of the NO₂ groups. epstem.net

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other entities, such as biological macromolecules. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. researchgate.net

For a compound like this compound, docking simulations could be used to explore its potential interactions with various protein targets. Studies on structurally similar 3,5-dinitrobenzamide and 3,5-dinitrobenzoate (B1224709) derivatives have shown their potential to bind to fungal enzymes, such as those involved in ergosterol (B1671047) synthesis. researchgate.netresearchgate.net In these simulations, the compound is placed in the active site of the target protein, and its binding energy is calculated. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. researchgate.net

Table 3: Illustrative Molecular Docking Results for Related Dinitro-Aromatic Compounds This table summarizes findings from molecular docking studies on compounds structurally related to this compound to demonstrate the application of this technique.

| Ligand | Protein Target | Predicted Binding Energy (ΔG) | Key Interacting Residues | Source |

|---|---|---|---|---|

| Ethyl 3,5-dinitrobenzoate | Ergosterol Biosynthesis Enzymes (e.g., ERG1, ERG7) | Favorable | Not specified | researchgate.net |

| Propyl 3,5-dinitrobenzoate | Fungal Cell Membrane Proteins | Favorable | Not specified | researchgate.net |

Conformational Analysis and Energy Landscapes

Computational studies, particularly those employing molecular dynamics (MD) simulations, are instrumental in exploring the conformational flexibility and associated energy landscapes of molecules like this compound. The rotational flexibility introduced by the N-methoxy-N-methylamide group contributes significantly to the molecule's conformational dynamics. All-atom MD simulations with explicit solvent can be used to compute free energy landscapes, which describe the potential mean force along specific coordinates, such as the degree of opening or closing of a binding cleft. nih.gov These landscapes reveal the accessibility of different conformations and the energetic costs associated with transitioning between them. For instance, the free energy landscape of a molecule might show a broad basin, indicating that a range of conformations are easily accessible with minimal energy expenditure. nih.gov

Theoretical Studies on Reaction Mechanisms and Reactivity

Theoretical studies, often utilizing methods like Density Functional Theory (DFT), provide profound insights into the reaction mechanisms and reactivity of this compound. acs.orgmdpi.com These computational approaches allow for the detailed examination of reaction pathways, including the identification of intermediates and transition state structures. eijppr.com

Nucleophilic aromatic substitution (SNAr) is a crucial reaction class for modifying aromatic scaffolds. nih.gov The generally accepted mechanism involves a two-step addition-elimination sequence via a Meisenheimer complex. nih.gov However, recent computational and experimental work has suggested that some SNAr reactions may proceed through concerted mechanisms. nih.gov

For this compound, the presence of two strong electron-withdrawing nitro groups makes the aromatic ring highly susceptible to nucleophilic attack, a key characteristic for SNAr reactions. numberanalytics.com Theoretical studies can model the reaction pathway, determining whether it proceeds stepwise, involving a discrete Meisenheimer intermediate, or in a concerted fashion. nih.gov The stability of any potential intermediate is a critical factor; in many SNAr reactions, especially those with good leaving groups, these intermediates are not experimentally detectable but are presumed to exist. nih.gov Computational analysis helps to clarify these mechanistic details.

The SNAr reactions are influenced by various factors, including the nature of the nucleophile, the leaving group, and the solvent. semanticscholar.org Theoretical models can systematically investigate these effects on the reaction pathway of this compound.

A fundamental aspect of understanding reaction mechanisms is the characterization of transition states and the calculation of activation barriers. libretexts.org The activation barrier represents the energy required to initiate a reaction. libretexts.org Reactions with lower activation barriers proceed more rapidly. libretexts.org

Computational methods can precisely locate the transition state structure, which is the highest energy point along the reaction coordinate, and determine its energy. libretexts.org This information is vital for predicting reaction rates and understanding the factors that control reactivity. For reactions involving this compound, theoretical calculations can model the transition state for processes like SNAr. mdpi.com The structure of the transition state reveals the extent of bond formation and bond breaking at this critical point in the reaction. semanticscholar.org For example, in some SNAr reactions, the transition state may involve advanced bond formation to the nucleophile while bond cleavage to the leaving group is less progressed. semanticscholar.org

| Reaction Type | Computational Method | Key Findings |

|---|---|---|

| SNAr | DFT, Kinetic Isotope Effect Studies | Evidence for concerted mechanisms in some SNAr reactions, challenging the universally accepted stepwise pathway. nih.gov |

| Schiff Base Formation | Restricted Hartree-Fock (RHF/3-21G) | Reaction proceeds in two steps via a carbinolamine intermediate and a six-membered ring transition state. eijppr.com |

| [2+2] Cycloaddition | EDA-NOCV at ZORA-M06-2X-D3/TZ2P//M06-2X-D3/def2-TZVP | Activation barrier is significantly influenced by the deformation energies of the reacting fragments. mdpi.com |

The two nitro (-NO₂) groups on the aromatic ring of this compound are powerful electron-withdrawing groups. numberanalytics.com This property dramatically influences the molecule's chemical reactivity. The Hammett equation, for instance, quantifies the electron-withdrawing nature of the nitro group with a high positive σp value, which contrasts sharply with the negative σp value of an electron-donating group like an amino group. nih.gov

The primary effect of these nitro groups is the significant activation of the aromatic ring towards nucleophilic aromatic substitution (SNAr). numberanalytics.com By withdrawing electron density from the ring, they stabilize the negatively charged intermediate (the Meisenheimer complex) formed during the addition of a nucleophile, thereby lowering the activation energy of the reaction. nih.govnumberanalytics.com The presence of two such groups, as in this compound, makes the ring particularly electron-deficient and thus highly reactive towards nucleophiles. acs.org

Conversely, the electron-withdrawing nature of the nitro groups deactivates the aromatic ring towards electrophilic substitution reactions. numberanalytics.com These reactions typically involve the attack of an electrophile on the electron-rich aromatic ring, a condition that is diminished in this dinitro-substituted compound. numberanalytics.com

Computational Prediction of Noncovalent Interactions and Supramolecular Properties

Computational chemistry is a powerful tool for predicting and analyzing noncovalent interactions, which are crucial in determining the supramolecular properties of compounds like this compound. researchgate.netnih.gov These interactions, though weaker than covalent bonds, govern crystal packing, molecular recognition, and self-assembly phenomena. researchgate.netmdpi.com

Density Functional Theory (DFT) calculations are frequently employed to investigate the geometry and energetics of noncovalent interactions. acs.org Hirshfeld surface analysis is another computational technique that provides a visual and quantitative understanding of intermolecular contacts in a crystal lattice. acs.org This method can identify and characterize various types of noncovalent interactions, such as hydrogen bonds, π-π stacking, and C-H···π interactions. mdpi.comacs.org

For molecules containing nitro groups, interactions involving these electron-rich groups, such as NO···π and NO₂···NO contacts, can be significant in the crystal packing. researchgate.net The methoxy and amide groups in this compound can also participate in hydrogen bonding. Theoretical calculations can quantify the strength of these interactions. For instance, studies on related nitroaromatic compounds have calculated hydrogen bond interaction energies. acs.org

Molecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Networks in 2-Methoxy-3,5-dinitrobenzamide and Related Compounds

Hydrogen bonding is a predominant force in the crystal packing of this compound and its chemical relatives. The amide group, with its hydrogen bond donor (-NH) and acceptor (C=O) sites, in conjunction with the nitro groups' oxygen atoms, provides a rich platform for the formation of intricate hydrogen-bonding networks.

In a derivative, 2-Methoxy-N-[(S)-3-methylbutan-2-yl]-6-{[(S)-3-methylbutan-2-yl]amino}-3,5-dinitrobenzamide, the crystal structure reveals polymeric chains held together by N—H⋯O hydrogen bonds between the amide groups. iucr.org Specifically, the amide hydrogen atom acts as a donor to the carbonyl oxygen of a neighboring molecule, creating one-dimensional zigzag chains. iucr.org Furthermore, strong intramolecular N—H⋯O hydrogen bonds are observed between the amino and nitro groups. iucr.org

The significance of hydrogen bonding is also evident in related dinitrobenzamide compounds. For instance, adducts of 3,5-dinitrobenzamide (B1662146) with various molecules consistently show the amide moiety engaging in cyclic hydrogen bonds. researchgate.net In the case of 2-hydroxy-3,5-dinitrobenzamide (B14140038) monohydrate, both O—H⋯O and N—H⋯O hydrogen bonds contribute to the formation of a supramolecular network. researchgate.net The study of various salts of 2-aminopyrimidinium cations with nitrobenzoates further underscores the principle that the strongest hydrogen-bond donor preferentially interacts with the strongest acceptor, a reliable tool for directing crystal structure. acs.org

The table below summarizes key hydrogen bonding interactions observed in this compound and related structures.

| Compound/Complex | Hydrogen Bond Type(s) | Resulting Supramolecular Structure |

| 2-Methoxy-N-[(S)-3-methylbutan-2-yl]-6-{[(S)-3-methylbutan-2-yl]amino}-3,5-dinitrobenzamide | Intermolecular N—H⋯O (amide-carbonyl), Intramolecular N—H⋯O (amino-nitro) | One-dimensional polymeric zigzag chains iucr.org |

| 3,5-Dinitrobenzamide Adducts | Cyclic hydrogen bonds involving the amide moiety | Varies with adduct (e.g., double helix, planar layers) researchgate.net |

| 2-Hydroxy-3,5-dinitrobenzamide monohydrate | O—H⋯O, N—H⋯O | Supramolecular network researchgate.net |

| 2-Aminopyrimidinium Nitrobenzoate Salts | N—H+⋯O− (primary interaction) | Predictable salt formation based on donor-acceptor strength acs.org |

Formation of Adducts and Co-crystals with Various Solvent and Aza Donor Molecules

The ability of dinitrobenzamides to form adducts and co-crystals with a range of molecules highlights their utility in crystal engineering. Co-crystallization of 3,5-dinitrobenzamide with aza donor molecules like 4,4′-bipyridyl, 1,2-bis(4-pyridyl)ethene, and 1,2-bis(4-pyridyl)ethane (B167288) has been reported. researchgate.net These co-crystals often incorporate the solvent of crystallization, leading to the formation of solvates. researchgate.net The resulting structures are typically held together by cyclic hydrogen bonds formed by the amide groups. researchgate.net

For example, co-crystallization of 3,5-dinitrobenzamide with phenazine (B1670421) and phenothiazine (B1677639) was explored with the aim of creating ternary assemblies. researchgate.net Similarly, multicomponent crystals of 3,5-dinitrobenzoic acid and acetamide (B32628) have been synthesized with various solvents, forming channel-like structures where solvent molecules reside. acs.org These structures are stabilized by amide-amide homosynthons and further connected to the acid via O–H···O hydrogen bonds. acs.org

The formation of these adducts is a testament to the power of supramolecular synthons, which are reliable and recurring patterns of intermolecular interactions. The amide-amide dimer and the interaction between an acid and an aza-aromatic compound are robust synthons that guide the assembly of these multicomponent crystals.

Principles of Crystal Engineering and Self-Assembly

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. acs.org The self-assembly of molecules like this compound into ordered structures is governed by principles of molecular recognition and the hierarchy of interaction strengths.

Supramolecular pseudopolymorphism, often referred to as solvatomorphism, describes the phenomenon where a host lattice incorporates different solvent molecules, leading to distinct crystal structures. This is a key concept in the crystal engineering of dinitrobenzamides. Adducts of 3,5-dinitrobenzamide with methanol (B129727) and water, for instance, exhibit different supramolecular architectures. researchgate.net The methanol adduct forms a double helix network, while the water adduct results in a planar layer structure. researchgate.net This demonstrates how the choice of solvent can dramatically influence the final solid-state assembly. The formation of different interpenetrating structures in certain coordination complexes also exemplifies pseudopolymorphism. researchgate.net

The structural diversity arising from co-crystallization is remarkable. As mentioned, the co-crystal of 3,5-dinitrobenzamide with methanol self-assembles into a double helix network. researchgate.net In contrast, when water is the co-crystallized molecule, the components organize into a planar layer structure. researchgate.net In both of these distinct architectures, channels are formed that can accommodate other guest molecules, such as 4,4'-bipyridyl. researchgate.net These findings illustrate the principle of using different molecular components to tune the supramolecular architecture from a helical to a planar motif.

The porous structures formed by the self-assembly of dinitrobenzamides and their co-crystals are ideal for host-guest chemistry. The channels created within the double helical or planar layer frameworks of 3,5-dinitrobenzamide adducts can encapsulate guest molecules. researchgate.net For example, 4,4'-bipyridyl molecules have been shown to reside within the channels of both the methanol and water adducts of 3,5-dinitrobenzamide. researchgate.net This host-guest capability is a central theme in supramolecular chemistry, with potential applications in areas such as separation, storage, and controlled release. rsc.orgthno.org The design of these host frameworks relies on the predictable nature of hydrogen bonds and other non-covalent interactions to build robust, porous networks.

Academic Research Applications and Mechanistic Insights Focusing on the Chemical Scaffold

Utilization as a Versatile Synthetic Building Block and Chemical Intermediate

Aromatic nitro compounds are fundamental intermediates in organic synthesis, valued for their role in the preparation of a wide range of functionalized molecules. rsc.orgscispace.com The nitro groups can be readily reduced to form amines, which are precursors to amides, azides, and azo compounds. researchgate.net This reactivity makes nitroaromatics, including the 2-methoxy-3,5-dinitrobenzamide framework, valuable starting materials or intermediates for constructing more complex molecular architectures.

The presence of multiple distinct functional groups on the this compound ring system allows for selective chemical transformations. This makes it a potentially versatile building block in diversity-oriented synthesis for creating libraries of compounds for drug discovery. frontiersin.org Its structure is particularly suited for the synthesis of various heteroaromatic compounds, which are of great interest in medicinal chemistry due to their prevalence in biologically active molecules. nih.govmdpi.comresearchgate.net The amide group can be modified, and the aromatic ring can undergo nucleophilic aromatic substitution, leveraging the electron-withdrawing power of the two nitro groups. These characteristics position the compound as a useful scaffold for generating novel chemical entities with potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies within the Dinitrobenzamide Scaffold

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a chemical scaffold. nih.govdrugdesign.org For the dinitrobenzamide class of compounds, research has focused on understanding how modifications to the core structure affect interactions with biological targets, particularly in the context of developing new therapeutic agents.

Dinitrobenzamide derivatives have been identified as potential inhibitors of enzymes essential for bacterial survival, such as decaprenyl-phosphoryl-ribose 2'-epimerase (DprE1) in Mycobacterium tuberculosis. nih.govnih.gov SAR studies in this area explore how changes to the substituents on the aromatic ring and the amide group influence inhibitory potency and selectivity. nih.gov

Influence of the Methoxy (B1213986) and Nitro Substituents on Molecular Interactions

The substituents on the benzamide (B126) ring play a critical role in defining the molecule's electronic properties and its ability to interact with biological targets. mdpi.commdpi.com

Nitro Groups : The two nitro groups are strong electron-withdrawing groups, which significantly influences the electronic distribution of the aromatic ring. researchgate.netsvedbergopen.com This electronic character is crucial for the mechanism of action of many nitroaromatic drugs, which often require bioreductive activation. svedbergopen.comnih.gov The position of the nitro groups is also critical; studies on related dinitrobenzamide mustards have shown that reduction of the nitro group para to the mustard generated potential DNA cross-linking cytotoxins, while reduction of the ortho nitro group led to an inactivation pathway. nih.gov Research on 3,5-dinitrobenzylsulfanyl tetrazoles and oxadiazoles (B1248032) has demonstrated that both nitro groups are essential for high antitubercular activity, as their removal significantly diminishes efficacy. acs.org The nitro groups can also participate in hydrogen bonding and other non-covalent interactions that stabilize the binding of the molecule to its target. researchgate.net

Impact of the Amide Moiety and Linker Type on Interactions with Enzymes and Biological Targets

The amide moiety is a key functional group in medicinal chemistry, known for its ability to act as both a hydrogen bond donor and acceptor. nih.gov This allows it to form strong and specific interactions with amino acid residues in enzyme active sites or protein binding pockets.

In the context of dinitrobenzamides, the amide group is crucial for anchoring the molecule to its biological target. Studies on benzamide binding to DNA have shown that the amide hydrogen can form specific hydrogen bonds with target molecules. nih.gov Research into N-alkyl nitrobenzamides as antimycobacterial agents has revealed that the nature of the alkyl chain (the linker) attached to the amide nitrogen significantly impacts activity. Computational docking studies suggest these linkers fit within the binding pocket of the DprE1 enzyme, indicating that the amide and its substituent are directly involved in the molecular interaction. nih.gov The structure of this linker can influence not only binding affinity but also the compound's metabolic stability. For instance, in dinitrobenzamide mustards, N-dealkylation of the mustard moiety attached to the amide was identified as a metabolic route that inactivates the compound. nih.gov

Theoretical Mechanistic Understandings of Molecular Interactions (e.g., Deazaflavin-Dependent Nitroreductase Activation Pathway)

Many nitroaromatic compounds function as prodrugs that require reductive activation by specific enzymes to exert their biological effect. asm.org A key pathway implicated in the activation of certain dinitrobenzamides is mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the cofactor F420. nih.govacs.org

This activation mechanism is particularly relevant for antitubercular drugs like pretomanid. asm.orgnih.gov The Ddn enzyme catalyzes the reduction of the nitro group on the drug molecule. researchgate.net This process involves a hydride transfer from the reduced cofactor F420 to the nitroimidazole head group of the drug. asm.org This reduction generates reactive nitrogen species, such as nitric oxide, which are lethal to the bacteria. researchgate.net

Several dinitrobenzamide compounds have been shown to act through this deazaflavin-dependent nitroreduction pathway. nih.govacs.org Theoretical studies and mechanistic investigations have confirmed that the presence of the nitro groups is essential for this bioactivation. acs.org Loss of these groups renders the compounds inactive against mycobacteria that rely on this activation pathway. This targeted activation mechanism makes such compounds specific for mycobacteria and less toxic to host cells, representing a promising strategy for developing new antibiotics. asm.org

| Compound Class | Enzyme Target/Pathway | Activation Mechanism | Key Finding |

| Dinitrobenzamides | DprE1 | Not applicable (direct inhibition) | Some dinitrobenzamides are proposed to be direct inhibitors of DprE1. nih.gov |

| 3,5-Dinitrobenzylsulfanyl heterocycles | Deazaflavin-dependent nitroreductase (Ddn) | Reductive activation via cofactor F420 | Both nitro groups are essential for high antimycobacterial activity. acs.org |

| Nitrofurans | Ddn and other F420-dependent reductases | Reductive activation via cofactor F420 | Dependent on the F420 machinery for activation. nih.govasm.org |

| Bicyclic nitroimidazoles (e.g., Pretomanid) | Deazaflavin-dependent nitroreductase (Ddn) | Reductive activation via cofactor F420 | Ddn catalyzes the reduction, leading to the release of lethal reactive nitrogen species. nih.govresearchgate.net |

Exploration of Advanced Material Properties

The unique electronic structure of dinitro-substituted aromatic compounds, characterized by strong electron-withdrawing nitro groups, makes them attractive candidates for applications in material science, particularly in the field of nonlinear optics.

Investigation of Nonlinear Optical (NLO) Properties in Dinitro-Substituted Benzamides and Related Compounds

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them, a phenomenon essential for technologies like frequency conversion and optical switching. rsc.org The second-order NLO response of a molecule is related to its first hyperpolarizability (β). Molecules with large β values typically possess a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system, which facilitates intramolecular charge transfer.

Dinitro-substituted aromatic compounds fit this profile well. The nitro group is a powerful electron-withdrawing group, and when paired with electron-donating groups on an aromatic ring, it can lead to significant NLO properties. rsc.org While direct NLO measurements for this compound are not prominent in the reviewed literature, studies on related structures provide a strong basis for its potential in this area. For instance, research on eight-membered cyclic borasiloxanes showed that a derivative containing a nitro group had a lower optical band gap and exhibited second-harmonic generation (SHG) efficiency comparable to the standard NLO material potassium dihydrogen phosphate (B84403) (KDP). rsc.org This enhanced NLO response was attributed to the strong electron-withdrawing nature of the nitro group. The investigation of dipolar quinoid molecules also highlights how molecular structure influences second-order nonlinear susceptibilities. aps.org Therefore, the dinitrobenzamide scaffold, with its inherent electronic asymmetry, is a promising framework for the design and exploration of new materials with significant NLO properties.

| Compound Class | NLO Property Investigated | Key Structural Feature |

| Cyclic Borasiloxanes | Second-Harmonic Generation (SHG) | Electron-withdrawing nitro group |

| Dipolar Quinoid Molecules | Second-order Nonlinear Susceptibility | Dipolar structure |

| Octupolar Molecules (e.g., 1,3,5-trinitrobenzene) | First Hyperpolarizability (β) | Trisubstituted benzene (B151609) with electron-withdrawing groups |

Structure-Property Relationships for Photonic Applications

In the case of the this compound scaffold, the methoxy (-OCH₃) and amide (-CONH₂) groups can act as electron donors, while the two nitro (-NO₂) groups are strong electron acceptors. This "push-pull" electronic asymmetry is a fundamental requirement for second-harmonic generation (SHG), a phenomenon where photons of a certain frequency are converted to photons with twice the frequency. The efficiency of this process is related to the molecular hyperpolarizability (β).

Theoretical and computational studies on related nitroaromatic compounds, such as p-nitroaniline and its derivatives, have demonstrated the significant influence of substituent type and position on NLO properties. For instance, density functional theory (DFT) calculations have been employed to predict the dipole moment, polarizability, and first hyperpolarizability of various nitroanilines. acs.org These studies consistently show that the magnitude of the hyperpolarizability is sensitive to the electronic nature and relative positions of the donor and acceptor groups.

While detailed experimental data for this compound is not available, a hypothetical exploration of structure-property relationships can be extrapolated from general principles observed in similar nitroaromatic systems. The following table illustrates the kind of data that would be relevant for assessing its potential in photonic applications, based on computational models.

| Compound | Electron Donating Groups | Electron Withdrawing Groups | Calculated Dipole Moment (Debye) | Calculated First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|---|

| Benzamide | -CONH₂ | None | ~3.7 | Low |

| 3,5-Dinitrobenzamide (B1662146) | -CONH₂ | 2 x -NO₂ | Moderate | Moderate |

| 2-Methoxybenzamide | -OCH₃, -CONH₂ | None | Low | Low |

| This compound | -OCH₃, -CONH₂ | 2 x -NO₂ | High | Potentially High |

Note: The values in this table are illustrative and based on general chemical principles, as specific experimental or calculated data for all listed compounds in a comparative context for photonic applications were not found in the literature search.

The "Potentially High" hyperpolarizability for this compound is a qualitative prediction based on the presence of both methoxy and amide donor groups in conjunction with two strong nitro acceptor groups. The specific spatial arrangement of these functional groups would significantly influence the actual magnitude of the NLO response. Further computational and experimental studies would be necessary to quantify these properties and fully elucidate the structure-property relationships for this particular chemical scaffold in the context of photonic applications.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Strategies for Complex Derivatives

The development of novel and efficient synthetic strategies is paramount for exploring the full potential of 2-Methoxy-3,5-dinitrobenzamide. While the synthesis of the parent compound is established, future research will likely focus on the elaboration of its structure to create more complex derivatives with tailored properties. One promising avenue is the derivatization of the amide functional group. Established methods for amide synthesis, such as the use of coupling agents or the conversion of carboxylic acids to acid chlorides, can be adapted to introduce a wide variety of substituents. For instance, starting from a related compound, 3,5-dinitrobenzoic acid, a diverse library of amides has been synthesized by reacting it with various linear and cyclic amines. researchgate.net More advanced synthetic methodologies like one-pot, multi-component reactions could also be employed to construct complex derivatives in a single, efficient step.

Another key area for derivatization is the aromatic ring. While the methoxy (B1213986) and nitro groups are defining features of the molecule, their modification or the introduction of additional substituents could lead to compounds with significantly altered electronic and steric properties. Nucleophilic aromatic substitution (SNAr) reactions are a powerful tool for modifying nitroaromatic rings. The strong electron-withdrawing nature of the two nitro groups in this compound makes the aromatic ring susceptible to attack by nucleophiles. This could allow for the displacement of the methoxy group or potentially one of the nitro groups under specific conditions, providing a pathway to a range of new derivatives. researchgate.netccsenet.orgsemanticscholar.org The synthesis of related dinitrobenzene derivatives has been achieved through nitration of precursor molecules, a fundamental reaction in nitroaromatic chemistry. nih.govoatext.com

Future synthetic strategies will likely focus on improving efficiency, reducing waste, and accessing a wider diversity of chemical space. This could involve the use of novel catalysts, flow chemistry techniques, and automated synthesis platforms to accelerate the discovery of new derivatives with interesting properties. The development of synthetic routes to isotopically labeled this compound and its derivatives would also be valuable for mechanistic studies and as tracers in various applications.

Application in High-Throughput Screening Methodologies for Material Discovery

High-throughput screening (HTS) has revolutionized the discovery of new materials by enabling the rapid evaluation of large libraries of compounds. rsc.orgyoutube.comnih.gov While HTS is well-established in drug discovery, its application to the discovery of new materials based on small organic molecules like this compound is an emerging field. researchgate.netnih.gov The structural features of this compound, including its rigid aromatic core, hydrogen bonding capabilities, and the presence of electron-rich and electron-poor regions, suggest its potential as a building block for functional materials.

Libraries of this compound derivatives could be synthesized and screened for a variety of material properties. For example, the ability of the molecule to self-assemble into ordered structures could be investigated for applications in organic electronics or nonlinear optics. The presence of nitro groups, known for their energetic properties, might also warrant screening for applications in energetic materials, although this would require careful handling and specialized screening techniques. nih.gov

The development of HTS assays for material properties is a key challenge. Miniaturized and parallelized techniques for measuring properties such as thermal stability, conductivity, and crystal packing are needed. The integration of HTS with computational screening can further accelerate the discovery process by prioritizing candidates for synthesis and experimental testing. rsc.org For instance, computational models could predict the solid-state packing and electronic properties of virtual libraries of this compound derivatives, allowing researchers to focus on the most promising candidates. The use of machine learning algorithms to analyze the large datasets generated by HTS can help to identify structure-property relationships and guide the design of new materials with desired functionalities. researchgate.netarxiv.org

Advanced Integration of Experimental and Computational Approaches in Chemical Research

The synergy between experimental and computational chemistry is a powerful engine for advancing our understanding of molecular systems. nih.govmdpi.comresearchgate.netnih.gov For this compound, an integrated approach can provide deep insights into its structure, reactivity, and potential applications. Computational chemistry offers a suite of tools to study molecules at the atomic level. nih.gov

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the molecular geometry, electronic structure, and spectroscopic properties of this compound and its derivatives. google.com These calculations can help to rationalize experimental observations and guide the design of new molecules with specific electronic properties. For example, DFT can be used to calculate the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and its potential as an electron acceptor or donor in charge-transfer complexes. nih.gov

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different environments. nih.gov For instance, MD simulations could be used to investigate its interactions with solvents, its aggregation behavior, and its potential to bind to biological macromolecules or material surfaces. The integration of experimental techniques, such as X-ray crystallography and NMR spectroscopy, with computational modeling can provide a comprehensive picture of the molecule's structure and dynamics.

In the context of designing new derivatives, computational docking and virtual screening can be used to predict the binding affinity of this compound analogs to specific protein targets, which is a common practice in drug discovery. nih.gov This approach can be extended to material science applications, for example, by simulating the interaction of these molecules with surfaces or within porous materials. The combination of experimental synthesis and characterization with these advanced computational methods will be crucial for unlocking the full potential of this compound in various fields.

Exploration of Unconventional Molecular Interactions and their Implications for Compound Design

Beyond classical hydrogen bonds, a variety of unconventional molecular interactions play a crucial role in determining the structure and properties of molecular solids and complexes. nih.gov For this compound, the interplay of these interactions is a fascinating area for future research. The presence of a π-system, nitro groups, and C-H bonds provides a rich landscape for such interactions.

π-π Stacking: The aromatic ring of this compound can participate in π-π stacking interactions, where two aromatic rings are arranged in a face-to-face or offset fashion. researchgate.netmdpi.comrsc.org The electron-deficient nature of the dinitro-substituted ring suggests that it could form favorable stacking interactions with electron-rich aromatic systems. nih.gov Computational studies on related nitroaromatic compounds have shown that these interactions can be quite strong and play a significant role in the crystal packing and binding to biological targets. nih.gov

C-H···O Interactions: The molecule possesses several C-H bonds that can act as weak hydrogen bond donors, forming C-H···O interactions with the oxygen atoms of the nitro and amide groups of neighboring molecules. researchgate.net These interactions, although weaker than conventional hydrogen bonds, can be numerous and collectively contribute significantly to the stability of the crystal lattice.

π-Hole Interactions: The nitro groups in this compound can also participate in so-called π-hole interactions. A π-hole is a region of positive electrostatic potential located on the nitrogen atom of the nitro group, perpendicular to the plane of the group. nih.govresearchgate.net This positive region can interact favorably with lone pairs of electrons from other molecules, such as those on oxygen or sulfur atoms. nih.gov These interactions have been shown to be significant in protein-ligand binding and could play a role in the self-assembly and material properties of this compound derivatives.

Q & A

Q. Answer :

- NMR spectroscopy : ¹H NMR shows deshielding of aromatic protons adjacent to nitro groups (δ 8.5–9.0 ppm) and methoxy protons (δ 3.8–4.0 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and nitro group positions.

- IR spectroscopy : Strong absorptions for C=O (~1680 cm⁻¹) and NO₂ (~1520, 1350 cm⁻¹).

- X-ray crystallography : Resolves spatial arrangement of nitro and methoxy groups, as demonstrated for N,N-dicyclohexyl-3,5-dinitrobenzamide .

Substituent effects : Nitro groups reduce electron density, altering chemical shifts and coupling patterns. Compare with non-nitrated analogs to confirm regiochemistry.

Basic: What are the critical safety protocols for handling this compound in laboratory settings, particularly regarding its nitro functional groups?

Q. Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Keep in airtight containers away from reducing agents or heat sources (nitro compounds may decompose explosively).

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination .

Advanced: How can computational chemistry approaches predict the reactivity and interaction profiles of this compound with biological targets?

Q. Answer :

- Density Functional Theory (DFT) : Calculates electron affinity of nitro groups to predict redox behavior.

- Molecular docking : Simulates binding to anti-apoptotic proteins (e.g., Bcl-2 family) by modeling hydrogen bonds between nitro groups and active-site residues, as shown for BH3-mimetic analogs .

- ADMET prediction : Evaluates solubility and metabolic stability using software like Schrödinger or MOE.

Advanced: What experimental strategies resolve contradictions in reported solubility and stability data of this compound across different solvent systems?

Q. Answer :

- Controlled solubility studies : Test in DMSO (polar aprotic), ethanol (polar protic), and toluene (non-polar) at 25°C. Monitor via UV-Vis spectroscopy.

- Stability assays : Accelerated degradation studies (40°C, 75% RH) with HPLC analysis to identify breakdown products (e.g., nitro group reduction to amines).

- pH-dependent stability : Buffer solutions (pH 1–13) to assess hydrolysis susceptibility, referencing safety protocols in .

Advanced: What mechanistic insights explain the regioselectivity observed in electrophilic substitution reactions involving this compound derivatives?

Q. Answer :

- Competing directing effects : Methoxy (ortho/para-directing) vs. nitro (meta-directing) groups. In further substitutions (e.g., halogenation), the nitro group dominates due to stronger electron withdrawal.

- Hammett analysis : Quantifies substituent effects on reaction rates. σₘ values for nitro (-0.71) and methoxy (-0.27) guide predictions.

- Kinetic vs. thermodynamic control : Low-temperature reactions favor kinetic products (e.g., meta-substitution), while higher temperatures may shift selectivity. Reference nitration mechanisms in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.